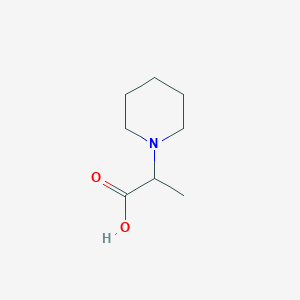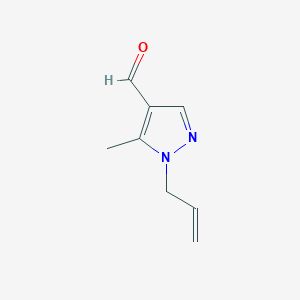
2-Piperidin-1-yl-propionic acid
Overview
Description
“2-Piperidin-1-yl-propionic acid” is a chemical compound that has a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied . The synthesis of “2-Piperidin-1-yl-propionic acid” and its potential impurities have been described in several studies .Molecular Structure Analysis
The molecular structure of “2-Piperidin-1-yl-propionic acid” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction mechanisms of “2-Piperidin-1-yl-propionic acid” and its derivatives are subjects of ongoing research .Scientific Research Applications
Synthesis of Biologically Active Piperidine Derivatives
2-piperidin-1-ylpropanoic acid serves as a precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals, as they are present in more than twenty classes of drugs . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, and piperidinones, which are essential for medicinal chemistry.
Pharmacological Applications
The piperidine moiety, a core structure in 2-piperidin-1-ylpropanoic acid, is associated with a wide range of pharmacological activities. It is used in the discovery and biological evaluation of potential drugs, particularly for its analgesic, anti-inflammatory, and antipsychotic properties .
Anticancer Research
Piperidine derivatives, synthesized using 2-piperidin-1-ylpropanoic acid, are being explored for their anticancer properties. These compounds have shown promise in inhibiting the growth and metastasis of various cancer cells in both in vitro and in vivo studies .
Antimicrobial and Antifungal Agents
Research has indicated that piperidine-based compounds exhibit significant antimicrobial and antifungal activities. This makes 2-piperidin-1-ylpropanoic acid an important compound in the development of new treatments for infectious diseases .
Neurodegenerative Disease Treatment
The compound’s derivatives are being studied for their potential in treating neurodegenerative diseases like Alzheimer’s. Their ability to interact with neurological pathways makes them valuable in this field of research .
Cardiovascular Drug Development
Due to its structural importance in piperidine derivatives, 2-piperidin-1-ylpropanoic acid is being utilized in the development of drugs aimed at treating cardiovascular diseases, including hypertension .
Antiviral and Antimalarial Applications
The piperidine nucleus is also being investigated for its use in antiviral and antimalarial drugs. Its incorporation into new compounds could lead to more effective treatments for these diseases .
Analgesic and Anti-Inflammatory Drugs
Lastly, the analgesic and anti-inflammatory effects of piperidine derivatives make 2-piperidin-1-ylpropanoic acid a key component in the synthesis of pain relief and anti-inflammatory medications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-piperidin-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(8(10)11)9-5-3-2-4-6-9/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWYJCFQNOZVEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390014 | |
| Record name | 2-Piperidin-1-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-1-yl-propionic acid | |
CAS RN |
69181-71-1 | |
| Record name | 2-Piperidin-1-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)


![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)
![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)






